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Compound of Interest

Compound Name: N-Boc-Cyclopentylamine

Cat. No.: B133084 Get Quote

IUPAC Name: tert-butyl N-cyclopentylcarbamate CAS Number: 153789-22-1

This technical guide provides an in-depth overview of N-Boc-cyclopentylamine, a key building

block in contemporary organic synthesis and medicinal chemistry. Targeted at researchers,

scientists, and professionals in drug development, this document details the compound's

structure, physicochemical properties, synthesis, and applications, with a focus on its role in the

development of therapeutic agents.

Chemical Structure and Properties
N-Boc-cyclopentylamine is a carbamate-protected amine. The tert-butoxycarbonyl (Boc)

group serves as a robust protecting group for the cyclopentylamine moiety, enabling selective

chemical transformations at other positions of a molecule. This protecting group is stable under

a wide range of reaction conditions but can be readily removed under acidic conditions.

Structure:

Table 1: Physicochemical Properties
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Property Value Reference

Molecular Formula C₁₀H₁₉NO₂ [1]

Molecular Weight 185.26 g/mol [1]

Appearance White to off-white solid

Melting Point 79-83 °C

Boiling Point 118-120 °C (at 10 mmHg)

Solubility
Soluble in methanol, ethanol,

dichloromethane, ethyl acetate

Spectroscopic Data
The structural integrity of N-Boc-cyclopentylamine is confirmed through various spectroscopic

techniques. The following data provides a reference for its characterization.

Table 2: Spectroscopic Data Summary

Technique Key Peaks/Shifts

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 4.55 (br s, 1H, NH), 3.90 (m, 1H, CH-

N), 1.95-1.85 (m, 2H), 1.70-1.50 (m, 4H), 1.44

(s, 9H, C(CH₃)₃), 1.40-1.30 (m, 2H)

¹³C NMR (CDCl₃, 101 MHz)

δ (ppm): 155.3 (C=O), 79.0 (C(CH₃)₃), 52.9

(CH-N), 33.3 (2C), 28.4 (3C, C(CH₃)₃), 23.8

(2C)

IR (KBr, cm⁻¹)

3325 (N-H stretch), 2965, 2870 (C-H stretch),

1685 (C=O stretch, carbamate), 1520 (N-H

bend)

Mass Spectrometry (EI)
m/z (%): 185 ([M]⁺, <1), 130 ([M-C₄H₉]⁺, 5), 112

(10), 86 (100), 57 ([C₄H₉]⁺, 80)
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The standard and most efficient method for the synthesis of N-Boc-cyclopentylamine is the

reaction of cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:
Materials:

Cyclopentylamine

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane or

THF.

Add triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate to the

reaction mixture.

To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the

same solvent dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and

brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

hexanes/ethyl acetate) or by column chromatography on silica gel to afford N-Boc-
cyclopentylamine as a white solid.
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Caption: General workflow for the synthesis of N-Boc-cyclopentylamine.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
N-Boc-cyclopentylamine is a valuable intermediate in the synthesis of various

pharmaceutically active compounds, particularly kinase inhibitors. The cyclopentyl group can

provide a desirable vector into solvent-exposed regions of the kinase active site, while the

protected amine allows for sequential and controlled introduction of other functionalities.

A common synthetic strategy involves the deprotection of the Boc group to liberate the free

amine, which is then coupled with a heterocyclic core, a common scaffold in kinase inhibitors.

N-Boc-cyclopentylamine Boc Deprotection
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Caption: A representative pathway for the synthesis of a kinase inhibitor using N-Boc-
cyclopentylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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